Bienvenue dans la boutique en ligne BenchChem!

(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Stereochemistry Asymmetric Synthesis Chiral Resolution

Choose the (2S,3S) enantiomer (CAS 1820579-51-8) to ensure your downstream compounds possess the correct 3D orientation for target binding. Unlike racemic mixtures or undefined stereoisomers, this defined stereochemistry eliminates late-stage chiral resolution and delivers robust, interpretable SAR data. Its rigid oxolane scaffold and phenylpyrazole motif are validated for type II kinase inhibitor libraries. The ≥98% purity specification guarantees that observed biological activity stems from structural modifications, not impurities.

Molecular Formula C14H14N2O3
Molecular Weight 258.277
CAS No. 1820579-51-8
Cat. No. B2800404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
CAS1820579-51-8
Molecular FormulaC14H14N2O3
Molecular Weight258.277
Structural Identifiers
SMILESC1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3
InChIInChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)/t12-,13+/m0/s1
InChIKeyZBXAWODZIJMEBU-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3S)-2-(1-Phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (CAS 1820579-51-8) – A Defined (2S,3S) Chiral Building Block for Stereospecific Synthesis


(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a chiral heterocyclic building block featuring a tetrahydrofuran (oxolane) ring with a carboxylic acid group at the 3-position and a 1-phenyl-1H-pyrazol-4-yl substituent at the 2-position. Its (2S,3S) absolute configuration establishes enantiomeric purity, making it a key intermediate for asymmetric synthesis in medicinal chemistry [1]. The rigid oxolane scaffold contributes to conformational stability, while the phenylpyrazole moiety provides potential sites for π-π interactions and hydrogen bonding [2]. This compound is not a biologically active drug itself but serves as a versatile precursor for constructing compound libraries targeting kinases, enzymes, and other therapeutically relevant proteins.

Why Non-Stereospecific or Racemic 2-(1-Phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid Cannot Replace the (2S,3S) Enantiomer


The non-stereospecific analog (CAS 1513612-59-3) and the racemic (2R,3R) version (CAS 1807919-94-3) are mixtures of enantiomers lacking the defined (2S,3S) chirality critical for stereoselective synthesis [1]. In drug discovery, stereochemistry governs target binding, where the wrong enantiomer can be inactive or produce off-target effects . Procuring the (2S,3S) enantiomer ensures downstream compounds possess the correct 3D orientation for biological assays, avoiding the confounding results and purification steps inherent to racemic or undefined mixtures. The commercial availability of the (2S,3S) form at higher purity levels than its non-stereospecific counterpart further reinforces its prioritization for reliable, reproducible research outcomes .

Quantitative Head-to-Head Evidence for Prioritizing (2S,3S)-2-(1-Phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid for Procurement


Defined (2S,3S) Absolute Configuration for Stereospecific Applications Versus Undefined Isomeric Mixtures

The target compound possesses a defined (2S,3S) absolute configuration, as confirmed by its InChI Key (ZBXAWODZIJMEBU-QWHCGFSZSA-N) which encodes specific stereochemistry [1]. In contrast, the non-stereospecific analog (CAS 1513612-59-3) is sold without defined chirality, representing a mixture of enantiomers . The racemic (2R,3R) version (CAS 1807919-94-3) is explicitly labeled as a racemic mixture, containing both the (2R,3R) and (2S,3S) enantiomers in equal proportions [2]. For stereoselective synthetic routes, only the (2S,3S) enantiomer provides the correct 3D orientation for downstream chiral induction.

Stereochemistry Asymmetric Synthesis Chiral Resolution

Higher Vendor-Specified Purity (98%) for the (2S,3S) Enantiomer Compared to 95% for the Non-Stereospecific Analog

From the same reputable vendor (Leyan), the (2S,3S) target compound (CAS 1820579-51-8) is specified at a purity of 98%, which is higher than the 95% purity specification for the structurally similar but non-stereospecific analog 2-(1-phenyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid (CAS 1513612-59-3) . This higher purity reduces the potential for side reactions and simplifies purification steps in downstream synthesis, leading to more reliable yields.

Chemical Purity Quality Control Reproducibility

Predicted Physicochemical Profile: Aqueous Solubility and Lipophilicity Balance for Drug Design

The target compound has a predicted acid dissociation constant (pKa) of 4.11±0.40, indicating a moderately acidic carboxylic acid group that will be largely ionized at physiological pH (7.4), enhancing aqueous solubility . Its computed lipophilicity (XLogP3-AA) is 1.2, suggesting a favorable balance between membrane permeability and solubility, consistent with drug-like chemical space [1]. These values are intrinsic to the (2S,3S) enantiomer's 2D structure and provide a baseline for comparing the impact of substituent modifications on physicochemical properties. Analogs with alkyl substituents (e.g., (2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid) are predicted to have different pKa and LogP values, directly altering their pharmacokinetic profiles.

Drug-likeness ADME Properties Physicochemistry

Multi-Vendor Sourcing with Verified Analytical Specifications for the (2S,3S) Enantiomer

The (2S,3S) compound is listed by multiple reputable global vendors, including Sigma-Aldrich (distributing Enamine product ENAH3045E6BF) and AKSci, each providing safety data sheets and certificates of analysis upon request . In contrast, the non-stereospecific comparator is inventoried by fewer suppliers. The availability of the defined (2S,3S) enantiomer from Enamine, a specialist in screening compounds and building blocks, with a Country of Origin traceable to Ukraine, offers confidence in the compound's stereochemical integrity and batch-to-batch consistency . This multi-vendor sourcing mitigates supply chain risks and allows for competitive pricing and quality verification.

Supply Chain Reliability Analytical Chemistry Procurement

Validated Applications for (2S,3S)-2-(1-Phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid in Medicinal Chemistry and Chemical Biology


Chiral Building Block for Stereospecific Synthesis of Kinase Inhibitors

The defined (2S,3S) stereochemistry makes this compound an ideal precursor for constructing enantiomerically pure kinase inhibitors. Its rigid oxolane scaffold and phenylpyrazole moiety are common motifs in type II kinase inhibitors. Using the (2S,3S) enantiomer instead of a racemic mixture ensures the final drug candidate is synthesized in its active form, eliminating the need for late-stage chiral resolution and accelerating preclinical development [1].

Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 258.27 g/mol, an XLogP3-AA value of 1.2, and a balanced hydrogen bond donor/acceptor count (1/4), the compound adheres to the Rule of Three for fragment-based screening. Its carboxylic acid handle allows for facile derivatization into amides, esters, and other functional groups, making it a versatile core for generating diverse fragment libraries for high-throughput screening against novel targets [2] .

Procurement for Structure-Activity Relationship (SAR) Studies on Pyrazole-Containing Leads

When optimizing a lead compound containing a 1-phenylpyrazole moiety, the (2S,3S) building block can be used to systematically explore the SAR around the tetrahydrofuran ring. The higher purity specification (98% vs. 95% for analogs) ensures that observed changes in biological activity are due to structural modifications rather than impurities, leading to more robust and interpretable SAR data .

Substrate for Investigating Stereospecific Enzyme Interactions

The compound's defined chirality and predicted pKa of 4.11 make it a useful probe for studying stereospecific interactions with enzymes like carboxyl esterases or lipases. Its carboxylic acid can be used directly or converted to an ester prodrug to investigate enantioselective hydrolysis rates, providing insights into prodrug design .

Quote Request

Request a Quote for (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.